molecular formula C15H16N2 B11641032 6,9-dimethyl-2,3,4,9-tetrahydro-1H-carbazole-1-carbonitrile CAS No. 352549-27-0

6,9-dimethyl-2,3,4,9-tetrahydro-1H-carbazole-1-carbonitrile

Cat. No.: B11641032
CAS No.: 352549-27-0
M. Wt: 224.30 g/mol
InChI Key: DVGHERPFFLJUQO-UHFFFAOYSA-N
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Description

6,9-Dimethyl-2,3,4,9-tetrahydro-1H-carbazole-1-carbonitrile is a synthetic organic compound belonging to the carbazole family. Carbazoles are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic electronics. This particular compound is characterized by its unique structure, which includes a tetrahydrocarbazole core with dimethyl and carbonitrile substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,9-dimethyl-2,3,4,9-tetrahydro-1H-carbazole-1-carbonitrile typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the cyclization of phenylhydrazones with ketones under acidic conditions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high efficiency and scalability. The choice of raw materials, reaction conditions, and purification methods are crucial factors in achieving cost-effective and sustainable production.

Chemical Reactions Analysis

Types of Reactions

6,9-Dimethyl-2,3,4,9-tetrahydro-1H-carbazole-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carbazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the carbonitrile group to primary amines or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents on the carbazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole-1,4-dione derivatives, while reduction can produce primary amines or other reduced forms of the compound.

Scientific Research Applications

6,9-Dimethyl-2,3,4,9-tetrahydro-1H-carbazole-1-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound’s biological activity makes it a candidate for drug discovery and development, particularly in the field of anticancer and antimicrobial agents.

    Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 6,9-dimethyl-2,3,4,9-tetrahydro-1H-carbazole-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydrocarbazole: A structurally similar compound with a tetrahydrocarbazole core but lacking the dimethyl and carbonitrile substituents.

    5,6,7,8-Tetrahydrocarbazole: Another related compound with a different substitution pattern on the carbazole ring.

Uniqueness

6,9-Dimethyl-2,3,4,9-tetrahydro-1H-carbazole-1-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of dimethyl and carbonitrile groups can influence the compound’s reactivity, solubility, and biological activity, making it a valuable molecule for various research and industrial applications.

Properties

CAS No.

352549-27-0

Molecular Formula

C15H16N2

Molecular Weight

224.30 g/mol

IUPAC Name

6,9-dimethyl-1,2,3,4-tetrahydrocarbazole-1-carbonitrile

InChI

InChI=1S/C15H16N2/c1-10-6-7-14-13(8-10)12-5-3-4-11(9-16)15(12)17(14)2/h6-8,11H,3-5H2,1-2H3

InChI Key

DVGHERPFFLJUQO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2CCCC3C#N)C

Origin of Product

United States

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